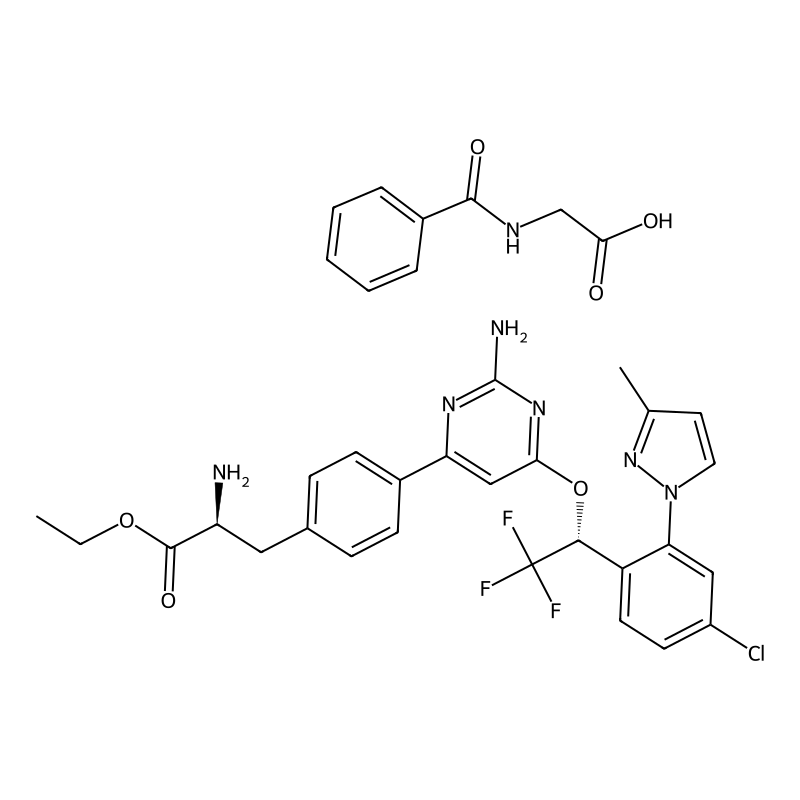

Telotristat Etiprate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Telotristat Etiprate (CAS: 1137608-69-5) is the hippurate salt form of telotristat ethyl, a prodrug designed to deliver the active tryptophan hydroxylase (TPH) inhibitor, telotristat. TPH is the rate-limiting enzyme in serotonin biosynthesis. The primary purpose of the etiprate prodrug and salt form is to enhance oral bioavailability, allowing for effective systemic delivery of telotristat, which itself has poor absorption characteristics. This compound is specifically engineered for peripheral action, reducing systemic serotonin production without significantly affecting central nervous system serotonin levels, making it a precise tool for studying the effects of peripheral serotonin inhibition.

References

- [1] Center for Drug Evaluation and Research. Application Number: 208794Orig1s000. US Food and Drug Administration. Published March 30, 2016.

- [7] A Study to Compare the Pharmacokinetics of Telotristat Ethyl and Its Active Metabolite (Telotristat) in Subjects With Renal Impaired Function Versus Healthy Subjects. ClinicalTrials.gov Identifier: NCT03312151. Updated December 21, 2017.

- [10] What is the mechanism of Telotristat Etiprate? Patsnap Synapse. Updated July 17, 2024.

- [12] Pavel M. Telotristat etiprate, a novel inhibitor of serotonin synthesis for the treatment of carcinoid syndrome. Clinical Investigation. 2015;5(5):447-456.

- [13] Telotristat Etiprate. PubChem. National Center for Biotechnology Information. Accessed April 24, 2026.

- [6] Cain, H., et al. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea. Expert Opinion on Pharmacotherapy. 2018;19(4):405-411.

Direct substitution of Telotristat Etiprate with its active metabolite, telotristat, is unviable for any research requiring oral administration. Telotristat Etiprate was specifically developed as a prodrug to overcome the poor oral bioavailability of telotristat. Following oral dosing of the prodrug, the systemic exposure to the active metabolite telotristat is more than 300-fold higher than that of the prodrug itself, demonstrating rapid and extensive conversion to the active form which then enters systemic circulation. The AUC of the parent drug, telotristat ethyl, was found to be less than 1% of the active metabolite, telotristat, in both healthy subjects and patients. Therefore, attempting to achieve equivalent systemic exposure by orally administering the active telotristat compound would be impractical and likely ineffective, making the etiprate prodrug essential for in vivo studies that rely on oral dosing.

References

- [1] Center for Drug Evaluation and Research. Application Number: 208794Orig1s000. US Food and Drug Administration. Published March 30, 2016.

- [7] A Study to Compare the Pharmacokinetics of Telotristat Ethyl and Its Active Metabolite (Telotristat) in Subjects With Renal Impaired Function Versus Healthy Subjects. ClinicalTrials.gov Identifier: NCT03312151. Updated December 21, 2017.

Dramatically Enhanced Systemic Exposure via Prodrug Strategy

The fundamental procurement differentiator for Telotristat Etiprate is its function as an orally effective prodrug. Following a single 250 mg oral dose in carcinoid patients, the resulting systemic exposure (AUC₀₋₆) of the active metabolite, telotristat, was 1423 ng·hr/mL. In contrast, the exposure of the prodrug, telotristat ethyl, was only 15.3 ng·hr/mL. This demonstrates that the prodrug is efficiently absorbed and rapidly converted, leading to a nearly 93-fold greater systemic exposure of the active compound compared to the transient prodrug form.

| Evidence Dimension | Systemic Exposure (AUC₀₋₆) after 250 mg Oral Dose |

| Target Compound Data | 1423 ng·hr/mL (as active metabolite telotristat) |

| Comparator Or Baseline | 15.3 ng·hr/mL (as prodrug telotristat ethyl) |

| Quantified Difference | ~93-fold higher exposure of active metabolite vs. prodrug |

| Conditions | Single 250 mg oral dose of Telotristat Etiprate in carcinoid patients. |

This confirms the compound's suitability for in vivo oral dosing studies, as it reliably delivers high systemic levels of the active TPH inhibitor where the active molecule alone would fail.

Superior In Vitro Potency of the Active Metabolite Delivered by the Prodrug

While Telotristat Etiprate facilitates oral delivery, its ultimate efficacy relies on conversion to telotristat. In vitro studies using purified human enzymes confirm the superior potency of the active metabolite. Telotristat inhibited TPH1 with an IC50 of 0.028 µM, whereas the prodrug (telotristat ethyl) had an IC50 of 0.8 µM. This represents a 28.5-fold higher inhibitory potency for the active metabolite against the key peripheral enzyme TPH1. A similar advantage was observed for TPH2, with telotristat being 37.8-fold more potent.

| Evidence Dimension | In Vitro TPH1 Inhibition (IC50) |

| Target Compound Data | 0.028 µM (as active metabolite telotristat) |

| Comparator Or Baseline | 0.8 µM (as prodrug telotristat ethyl) |

| Quantified Difference | 28.5-fold greater potency of the active metabolite |

| Conditions | In vitro assay with purified human TPH1 enzyme. |

This ensures that once the prodrug delivers the active compound systemically, the resulting metabolite is a highly potent inhibitor at the target enzyme, justifying the use of the prodrug delivery system.

Engineered pH-Dependent Solubility for Optimized Gastric Absorption

The hippurate salt form (Telotristat Etiprate) is designed with pH-dependent solubility critical for oral administration. At a gastric pH of 1, its solubility is high, at over 71 mg/mL. However, as pH increases towards neutral conditions (pH 5 to 9), its solubility becomes negligible. This property is not a drawback but a deliberate design feature to maximize dissolution and absorption in the acidic environment of the stomach before it is rapidly hydrolyzed to the active form.

| Evidence Dimension | Aqueous Solubility vs. pH |

| Target Compound Data | >71 mg/mL at pH 1 |

| Comparator Or Baseline | Negligible solubility at pH 5-9 |

| Quantified Difference | >1000-fold decrease in solubility from gastric to neutral pH |

| Conditions | Aqueous solution at 25°C. |

This solubility profile is key to its processability into a successful oral dosage form and ensures the compound is available for absorption in the upper GI tract, a critical factor for any oral-dosing research model.

In Vivo Models Requiring Oral Administration for Peripheral Serotonin Inhibition

For preclinical studies in animal models of carcinoid syndrome, irritable bowel syndrome, or other conditions involving peripheral serotonin overproduction, Telotristat Etiprate is the appropriate choice. Its prodrug design ensures high systemic exposure of the potent TPH inhibitor telotristat, which is not achievable via oral administration of telotristat itself.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling Studies

Researchers investigating the relationship between drug exposure and TPH inhibition will find Telotristat Etiprate essential. Its well-characterized absorption and rapid conversion provide a reliable model for studying how plasma concentrations of the active metabolite, telotristat, correlate with downstream biomarkers like urinary 5-HIAA.

Development of Oral Formulations for TPH Inhibitors

As a benchmark compound, Telotristat Etiprate serves as a reference for developing new oral TPH inhibitors. Its pH-dependent solubility and successful prodrug strategy provide a proven framework for achieving oral bioavailability in this chemical class.

References

- [1] Center for Drug Evaluation and Research. Application Number: 208794Orig1s000. US Food and Drug Administration. Published March 30, 2016.

- [5] XERMELO (telotristat ethyl) tablets, for oral use. Prescribing Information. Lexicon Pharmaceuticals. Revised February 2017.

- [6] Cain, H., et al. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea. Expert Opinion on Pharmacotherapy. 2018;19(4):405-411.

- [7] A Study to Compare the Pharmacokinetics of Telotristat Ethyl and Its Active Metabolite (Telotristat) in Subjects With Renal Impaired Function Versus Healthy Subjects. ClinicalTrials.gov Identifier: NCT03312151. Updated December 21, 2017.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of carcinoid syndrome

Pharmacology

ATC Code

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Other monooxygenases [EC:1.14.16.- 1.14.17.- 1.14.18.-]

TPH [HSA:7166 121278] [KO:K00502]

Wikipedia

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: CADTH Canadian Drug Expert Committee Recommendation: Telotristat Ethyl (Xermelo — Ipsen Biopharmaceuticals Canada Inc): Indication: For the treatment of refractory carcinoid syndrome diarrhea, in combination with somatostatin analogue (SSA) therapy, in patients inadequately controlled by SSA therapy alone [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2019 Jul. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK546257/ PubMed PMID: 31525004.

3: Saavedra C, Barriuso J, McNamara MG, Valle JW, Lamarca A. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes. Cancer Manag Res. 2019 Aug 8;11:7537-7556. doi: 10.2147/CMAR.S181439. eCollection 2019. Review. PubMed PMID: 31496810; PubMed Central PMCID: PMC6690650.

4: Telotristat ethyl for carcinoid syndrome diarrhoea. Aust Prescr. 2019 Jun;42(3):112. doi: 10.18773/austprescr.2019.035. Epub 2019 Apr 24. Review. PubMed PMID: 31363315; PubMed Central PMCID: PMC6594843.

5: Strosberg J, Joish VN, Giacalone S, Perez-Olle R, Fish-Steagall A, Kapoor K, Dharba S, Lapuerta P, Benson AB. TELEPRO: Patient-Reported Carcinoid Syndrome Symptom Improvement Following Initiation of Telotristat Ethyl in the Real World. Oncologist. 2019 Nov;24(11):1446-1452. doi: 10.1634/theoncologist.2018-0921. Epub 2019 Jun 12. PubMed PMID: 31189618; PubMed Central PMCID: PMC6853091.

6: Anthony LB, Kulke MH, Caplin ME, Bergsland E, Öberg K, Pavel M, Hörsch D, Warner RRP, O'Dorisio TM, Dillon JS, Lapuerta P, Kassler-Taub K, Jiang W. Long-Term Safety Experience with Telotristat Ethyl Across Five Clinical Studies in Patients with Carcinoid Syndrome. Oncologist. 2019 Aug;24(8):e662-e670. doi: 10.1634/theoncologist.2018-0236. Epub 2019 Jan 16. PubMed PMID: 30651397; PubMed Central PMCID: PMC6693702.

7: Jiang W, Perez-Olle R, Lapuerta P. In Reply: Telotristat Ethyl for Patients With Carcinoid Syndrome Associated With Chest Pain and Hypertension. Pancreas. 2018 Oct;47(9):e57. doi: 10.1097/MPA.0000000000001138. PubMed PMID: 30153219; PubMed Central PMCID: PMC6143199.

8: Kasi PM. Telotristat ethyl for the treatment of carcinoid syndrome diarrhea not controlled by somatostatin analogues. Drugs Today (Barc). 2018 Jul;54(7):423-432. doi: 10.1358/dot.2018.54.7.2834460. Review. PubMed PMID: 30090879.

9: Lyseng-Williamson KA. Telotristat Ethyl: A Review in Carcinoid Syndrome Diarrhoea. Drugs. 2018 Jun;78(9):941-950. doi: 10.1007/s40265-018-0935-1. Review. PubMed PMID: 29931594.

10: Weickert MO, Kaltsas G, Hörsch D, Lapuerta P, Pavel M, Valle JW, Caplin ME, Bergsland E, Kunz PL, Anthony LB, Grande E, Öberg K, Welin S, Lombard-Bohas C, Ramage JK, Kittur A, Yang QM, Kulke MH. Changes in Weight Associated With Telotristat Ethyl in the Treatment of Carcinoid Syndrome. Clin Ther. 2018 Jun;40(6):952-962.e2. doi: 10.1016/j.clinthera.2018.04.006. Epub 2018 May 1. PubMed PMID: 29724499.

11: Dillon JS, Chandrasekharan C. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea. Future Oncol. 2018 May;14(12):1155-1164. doi: 10.2217/fon-2017-0340. Epub 2018 Jan 19. PubMed PMID: 29350062; PubMed Central PMCID: PMC6734517.

12: Pavel M, Gross DJ, Benavent M, Perros P, Srirajaskanthan R, Warner RRP, Kulke MH, Anthony LB, Kunz PL, Hörsch D, Weickert MO, Lapuerta P, Jiang W, Kassler-Taub K, Wason S, Fleming R, Fleming D, Garcia-Carbonero R. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial. Endocr Relat Cancer. 2018 Mar;25(3):309-322. doi: 10.1530/ERC-17-0455. Epub 2018 Jan 12. PubMed PMID: 29330194; PubMed Central PMCID: PMC5811631.

13: Kasi PM. Telotristat Ethyl for Patients With Carcinoid Syndrome Associated With Chest Pain and Hypertension. Pancreas. 2018 Jan;47(1):e2. doi: 10.1097/MPA.0000000000000971. PubMed PMID: 29232344.

14: Joish VN, Frech F, Lapuerta P. Budgetary Impact of Telotristat Ethyl, a Novel Treatment for Patients with Carcinoid Syndrome Diarrhea: A US Health Plan Perspective. Clin Ther. 2017 Dec;39(12):2338-2344. doi: 10.1016/j.clinthera.2017.10.019. Epub 2017 Nov 23. PubMed PMID: 29175096.

15: Anthony L, Ervin C, Lapuerta P, Kulke MH, Kunz P, Bergsland E, Hörsch D, Metz DC, Pasieka J, Pavlakis N, Pavel M, Caplin M, Öberg K, Ramage J, Evans E, Yang QM, Jackson S, Arnold K, Law L, DiBenedetti DB. Understanding the Patient Experience with Carcinoid Syndrome: Exit Interviews from a Randomized, Placebo-controlled Study of Telotristat Ethyl. Clin Ther. 2017 Nov;39(11):2158-2168. doi: 10.1016/j.clinthera.2017.09.013. Epub 2017 Oct 23. PubMed PMID: 29074312.

16: Masab M, Saif MW. Telotristat ethyl: proof of principle and the first oral agent in the management of well-differentiated metastatic neuroendocrine tumor and carcinoid syndrome diarrhea. Cancer Chemother Pharmacol. 2017 Dec;80(6):1055-1062. doi: 10.1007/s00280-017-3462-y. Epub 2017 Oct 19. Review. PubMed PMID: 29051994.

17: Joish VN, Frech F, Lapuerta P. Cost-effectiveness analysis of telotristat ethyl for treatment of carcinoid syndrome diarrhea inadequately controlled with somatostatin analogs. J Med Econ. 2018 Feb;21(2):182-188. doi: 10.1080/13696998.2017.1387120. Epub 2017 Oct 9. PubMed PMID: 28959913.

18: Telotristat ethyl (Xermelo) for carcinoid syndrome diarrhea. Med Lett Drugs Ther. 2017 Jul 17;59(1525):119-120. PubMed PMID: 28699933.

19: Markham A. Telotristat Ethyl: First Global Approval. Drugs. 2017 May;77(7):793-798. doi: 10.1007/s40265-017-0737-x. PubMed PMID: 28382568.

20: Kulke MH, Hörsch D, Caplin ME, Anthony LB, Bergsland E, Öberg K, Welin S, Warner RR, Lombard-Bohas C, Kunz PL, Grande E, Valle JW, Fleming D, Lapuerta P, Banks P, Jackson S, Zambrowicz B, Sands AT, Pavel M. Telotristat Ethyl, a Tryptophan Hydroxylase Inhibitor for the Treatment of Carcinoid Syndrome. J Clin Oncol. 2017 Jan;35(1):14-23. Epub 2016 Oct 28. PubMed PMID: 27918724.